2-chloro-4-fluoro-6-methylbenzoic acid
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Overview
Description
2-chloro-4-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Scientific Research Applications
2-chloro-4-fluoro-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for preparing tubulin inhibitors for antitumor agents .
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets via nucleophilic substitution or free radical bromination .
Biochemical Pathways
If it acts as a tubulin inhibitor, it could disrupt microtubule dynamics, affecting cell division and potentially leading to cell death .
Result of Action
If it acts as a tubulin inhibitor, it could lead to cell cycle arrest and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloro-4-fluoro-6-methylbenzoic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-fluoro-6-methylbenzoic acid. This process typically uses chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. These reactions are carried out in reactors designed to handle the corrosive nature of halogen gases and the high temperatures required for the reaction. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Reactions: The primary product is this compound.
Reduction Reactions: The primary product is 2-chloro-4-fluoro-6-methylbenzyl alcohol.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluoro-6-methylbenzoic acid
- 2-chloro-6-methylbenzoic acid
- 2-fluoro-6-methylbenzoic acid
Uniqueness
2-chloro-4-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-fluoro-6-methylbenzoic acid involves the chlorination of 4-fluoro-6-methylbenzoic acid followed by the introduction of a carboxylic acid group through a Friedel-Crafts acylation reaction.", "Starting Materials": [ "4-fluoro-6-methylbenzoic acid", "thionyl chloride", "phosphorus pentachloride", "acetyl chloride", "aluminum chloride", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "4-fluoro-6-methylbenzoic acid is reacted with thionyl chloride and phosphorus pentachloride to form 2-chloro-4-fluoro-6-methylbenzoic acid chloride.", "The resulting acid chloride is then reacted with acetyl chloride and aluminum chloride to form the corresponding acylated intermediate.", "The acylated intermediate is then treated with chloroacetic acid and sodium hydroxide to introduce the carboxylic acid group through a Friedel-Crafts acylation reaction.", "The reaction mixture is then quenched with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-4-fluoro-6-methylbenzoic acid as a white solid." ] } | |
CAS No. |
1427391-98-7 |
Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
YWBKKVASGGLEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
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